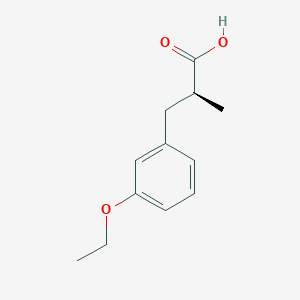
(2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid, also known as etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation caused by conditions such as osteoarthritis and rheumatoid arthritis.
Applications De Recherche Scientifique
Etodolac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. Etodolac has also been investigated for its potential use in the treatment of various types of cancer, including breast cancer and lung cancer. Additionally, (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid has been studied for its effects on bone metabolism and its potential use in the treatment of osteoporosis.
Mécanisme D'action
Etodolac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Specifically, (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid selectively inhibits COX-2, which is responsible for the production of prostaglandins involved in inflammation and pain. By inhibiting COX-2, (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid reduces inflammation and pain without affecting the production of prostaglandins involved in normal physiological processes.
Biochemical and Physiological Effects
Etodolac has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid has been shown to have antioxidant activity and to inhibit the growth of cancer cells. Etodolac has also been shown to have effects on bone metabolism, including increasing bone density and reducing bone resorption.
Avantages Et Limitations Des Expériences En Laboratoire
Etodolac has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. Additionally, (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid has a well-established mechanism of action and has been extensively studied, making it a reliable tool for investigating the role of COX-2 in various physiological processes. However, (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid also has limitations. It has been shown to have side effects, including gastrointestinal problems and liver toxicity, which can limit its use in certain experiments. Additionally, (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid's selectivity for COX-2 may limit its usefulness in experiments where the effects of other COX enzymes are of interest.
Orientations Futures
There are several future directions for research involving (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid. One area of interest is the potential use of (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid in the treatment of cancer. Further studies are needed to determine the optimal dosing and treatment regimens for (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid in cancer patients. Additionally, research is needed to further investigate the effects of (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid on bone metabolism and its potential use in the treatment of osteoporosis. Finally, there is a need for continued research into the potential side effects of (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid and ways to mitigate these effects.
Méthodes De Synthèse
Etodolac can be synthesized through a process called Friedel-Crafts acylation. This involves the reaction between 3-ethoxybenzoyl chloride and 2-methylpropanoic acid in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting product is then purified through recrystallization to obtain pure (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid.
Propriétés
IUPAC Name |
(2S)-3-(3-ethoxyphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-15-11-6-4-5-10(8-11)7-9(2)12(13)14/h4-6,8-9H,3,7H2,1-2H3,(H,13,14)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHHNVSYSLFAJR-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C[C@H](C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

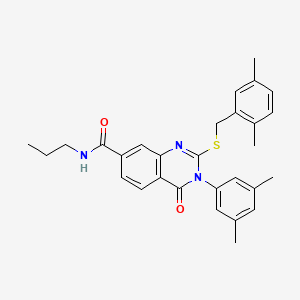
![[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B2643106.png)

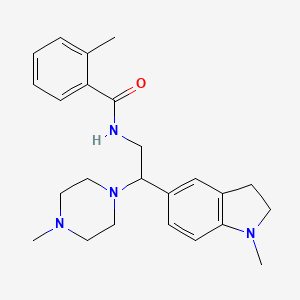
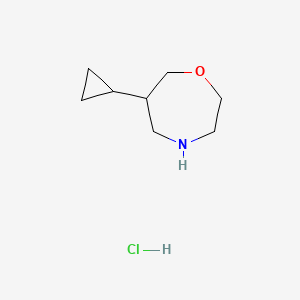

![6-(Methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B2643114.png)
![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2643115.png)
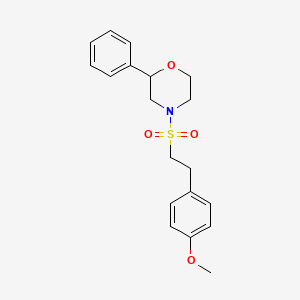
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2643117.png)
![(2Z)-2-amino-3-[(E)-[(thiophen-3-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2643118.png)

![5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2643121.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2643124.png)